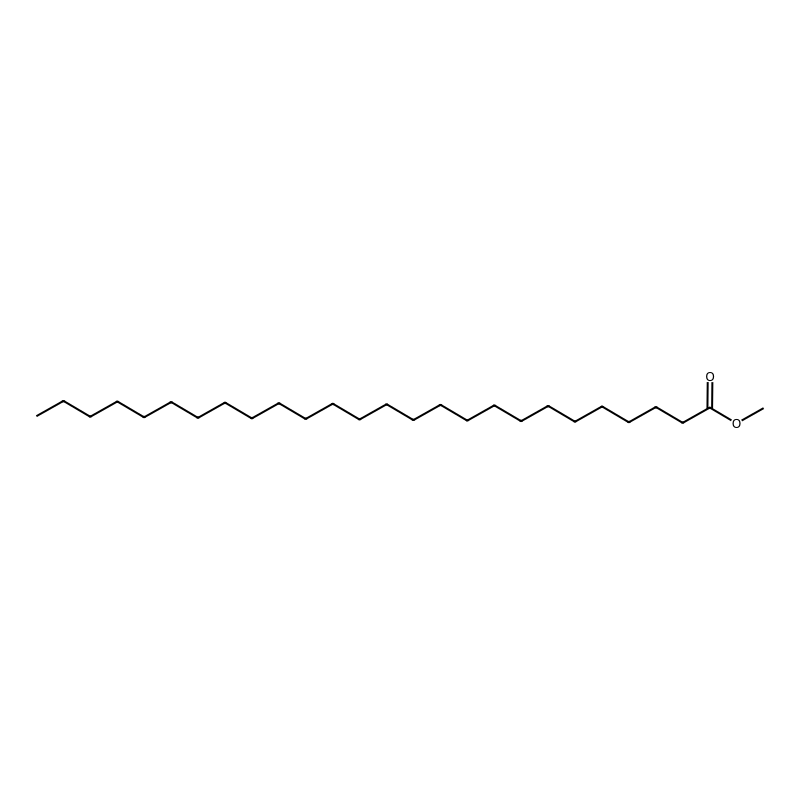Methyl hexacosanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Methyl hexacosanoate, also known as cetyl palmitate or hexacosanoic acid methyl ester, is a fatty acid methyl ester (FAME) found naturally in various plant and algal sources []. It has garnered interest in scientific research for its potential applications in several fields, as discussed below:
Biomarker for Environmental Studies:
Methyl hexacosanoate serves as a biomarker for specific environmental conditions. Studies have shown its presence in the waxy layer covering leaves of some plants, acting as a protective barrier against harsh environmental factors like drought or UV radiation []. By analyzing the levels of methyl hexacosanoate in plant samples, researchers can gain insights into the environmental conditions the plants were exposed to.
Potential Fuel Source:
Due to its fatty acid composition, methyl hexacosanoate holds promise as a potential biofuel source. Research suggests that it can be converted into biodiesel through transesterification, a process that transforms fats and oils into fuel []. This biofuel alternative could offer a sustainable and renewable energy source compared to traditional fossil fuels.
Pharmaceutical Applications:
Limited research explores the potential therapeutic applications of methyl hexacosanoate. Studies have investigated its anti-inflammatory and anti-cancer properties, although further research is needed to confirm these findings and establish its safety and efficacy for these purposes [, ].
Methyl hexacosanoate is an ester derived from hexacosanoic acid, a long-chain fatty acid. Its chemical formula is , and it is characterized by a long hydrophobic carbon chain, which contributes to its unique properties. This compound is typically found in various natural sources, including certain plants like Eleutherococcus koreanus and Botryococcus braunii . Methyl hexacosanoate has garnered interest due to its potential applications in various fields, including pharmaceuticals and cosmetics.
- Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield hexacosanoic acid and methanol.
- Transesterification: It can react with alcohols to form different methyl esters, which is significant in biodiesel production.
- Oxidation: Under oxidative conditions, methyl hexacosanoate may be converted into various products, including fatty acids or aldehydes depending on the extent of oxidation.
Research indicates that methyl hexacosanoate exhibits various biological activities. It has been reported to possess antimicrobial properties, making it a candidate for use in food preservation and pharmaceutical applications. Additionally, compounds with similar structures have been studied for their roles in modulating metabolic pathways and their potential anti-inflammatory effects .
Methyl hexacosanoate can be synthesized through several methods:
- Esterification: The most common method involves the reaction of hexacosanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
- Transesterification: This method involves reacting triglycerides (fats/oils) with methanol to produce methyl esters, including methyl hexacosanoate.
- Chemical Reduction: Long-chain fatty acids can be reduced to their corresponding alcohols and subsequently esterified with methanol.
Methyl hexacosanoate has several notable applications:
- Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
- Food Industry: Serves as a flavoring agent or preservative.
- Pharmaceuticals: Investigated for its potential as an active ingredient in drug formulations due to its biological activity.
- Biodiesel Production: Can be produced from the transesterification of vegetable oils, contributing to renewable energy sources.
Interaction studies involving methyl hexacosanoate primarily focus on its biological effects and potential interactions with other compounds. For instance, studies have indicated that it may interact with specific enzymes or receptors involved in metabolic pathways. Further research is needed to elucidate these interactions fully and understand their implications for health and nutrition .
Methyl hexacosanoate shares structural similarities with other long-chain fatty acid methyl esters. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl palmitate | Commonly used in food and cosmetics; shorter chain. | |
| Methyl stearate | Widely used as a surfactant; slightly longer chain. | |
| Methyl arachidate | Used in cosmetics; longer chain than methyl palmitate but shorter than methyl hexacosanoate. | |
| Methyl behenate | Known for its emollient properties; similar applications. |
Methyl hexacosanoate stands out due to its longer carbon chain, which enhances its hydrophobic characteristics and potential applications in specialized formulations compared to these similar compounds.






